Melanotan I

Übersicht

Beschreibung

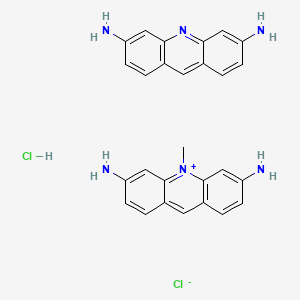

Afamelanotide ist ein synthetisches Tridecapeptid und ein strukturelles Analogon des Alpha-Melanocyt-stimulierenden Hormons (Alpha-MSH). Es ist vor allem für seine Rolle als Melanocortin-Rezeptor-Agonist bekannt, der sich vorwiegend an den Melanocortin-1-Rezeptor (MC1R) bindet. Diese Verbindung wird unter dem Markennamen Scenesse vermarktet und wird zur Vorbeugung von Phototoxizität und zur Reduzierung von Schmerzen durch Lichteinwirkung bei Personen mit Erythropoetischer Protoporphyrie eingesetzt .

Wissenschaftliche Forschungsanwendungen

Afamelanotide hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Afamelanotide wird verwendet, um die Rolle von Melanocortin-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Pigmentierung und Entzündung.

Medizin: Die Verbindung wird in der klinischen Forschung zur Behandlung von Erkrankungen wie Erythropoetische Protoporphyrie, polymorpher Lichtausschlag und Vitiligo eingesetzt. .

Wirkmechanismus

Afamelanotide entfaltet seine Wirkung, indem es an den Melanocortin-1-Rezeptor (MC1R) auf Melanozyten bindet, was die Produktion von Eumelanin, einem photoprotektiven Pigment, stimuliert. Diese Bindung erhöht die Melaninproduktion, verstärkt DNA-Reparaturprozesse und moduliert Entzündungen. Die Bindung der Verbindung an MC1R hält länger an als die des natürlichen Alpha-MSH, was zu länger anhaltenden Wirkungen führt .

Wirkmechanismus

Target of Action

Melanotan I, a synthetic analogue of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH), primarily targets the melanocortin 1 receptor (MC1R) . MC1R is found on melanocytes, the cells responsible for producing melanin, the pigment that gives skin its color .

Biochemical Pathways

The activation of MC1R leads to an increase in the production of eumelanin, the dark pigment that provides UV protection . This process involves the upregulation of tyrosinase activity and increased melanocyte proliferation . Eumelanin also helps scavenge reactive oxygen species induced by UVR, which can cause damage to DNA, proteins, and lipids .

Result of Action

The primary result of this compound’s action is increased skin pigmentation . By stimulating the MC1R, it promotes melanogenesis, leading to increased skin pigmentation . This increased pigmentation provides a partial barrier to the penetration of UVR and visible light .

Biochemische Analyse

Biochemical Properties

Melanotan I plays a significant role in biochemical reactions by interacting with melanocortin receptors, particularly melanocortin receptor 1. This interaction stimulates the production of melanin in melanocytes. This compound binds to melanocortin receptor 1, which is a G protein-coupled receptor, and activates the adenylate cyclase pathway. This activation leads to an increase in cyclic adenosine monophosphate levels, which in turn stimulates the production of melanin. Additionally, this compound can interact with other melanocortin receptors, such as melanocortin receptor 3, melanocortin receptor 4, and melanocortin receptor 5, although its primary action is on melanocortin receptor 1 .

Cellular Effects

This compound affects various types of cells and cellular processes. In melanocytes, it promotes melanin production, leading to skin tanning. This compound also influences cell signaling pathways by activating the adenylate cyclase pathway, which increases cyclic adenosine monophosphate levels. This activation can affect gene expression and cellular metabolism. This compound has been shown to have effects on other cell types as well, including keratinocytes and fibroblasts, where it can modulate cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to melanocortin receptors, particularly melanocortin receptor 1. Upon binding, this compound activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate activates protein kinase A, which then phosphorylates various target proteins, leading to changes in gene expression and cellular function. This compound can also interact with other melanocortin receptors, leading to additional effects on cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can affect its long-term effects on cellular function. Studies have shown that this compound can be stable for extended periods under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have also shown that this compound can have sustained effects on melanin production and cellular function, although the extent of these effects can vary depending on the conditions of the study .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can stimulate melanin production without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including nausea, vomiting, and changes in blood pressure. Studies have shown that there is a threshold dose at which this compound can produce its desired effects without causing significant adverse effects. Exceeding this threshold can lead to toxicity and other adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to melanin production. It interacts with enzymes such as tyrosinase, which is involved in the synthesis of melanin. This compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in melanin synthesis. Additionally, this compound can interact with cofactors such as cyclic adenosine monophosphate, which plays a role in its activation of the adenylate cyclase pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of this compound within tissues can also affect its localization and accumulation, leading to variations in its effectiveness .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the cytoplasm, where it can interact with melanocortin receptors and activate the adenylate cyclase pathway. Additionally, this compound can localize to the nucleus, where it can affect gene expression and cellular function .

Vorbereitungsmethoden

Afamelanotide wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das häufig zur Herstellung von Peptiden verwendet wird. Die Synthese umfasst die sequenzielle Addition geschützter Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Nachdem die Peptidkette zusammengesetzt ist, wird die Verbindung vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Afamelanotide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest in der Peptidkette auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Reduktionsreaktionen können die Oxidation von Methioninresten umkehren.

Substitution: Aminosäurereste in der Peptidkette können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Hydrolyse: Die Peptidbindungen in Afamelanotide können unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Abbau der Peptidkette führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol (DTT) für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Afamelanotide ist unter den Melanocortin-Rezeptor-Agonisten einzigartig aufgrund seiner hohen Stabilität und der längeren Bindung an MC1R. Ähnliche Verbindungen umfassen:

Alpha-Melanocyt-stimulierendes Hormon (Alpha-MSH): Das natürliche Hormon, auf dem Afamelanotide basiert. Es hat eine kürzere Halbwertszeit und eine geringere Stabilität im Vergleich zu Afamelanotide.

Melanotan II: Ein weiteres synthetisches Analogon von Alpha-MSH, das hauptsächlich für seine Bräunungswirkung eingesetzt wird.

Die Einzigartigkeit von Afamelanotide liegt in seiner verbesserten Stabilität, der längeren Rezeptorbindung und den spezifischen therapeutischen Anwendungen, insbesondere bei der Behandlung der Erythropoetischen Protoporphyrie .

Eigenschaften

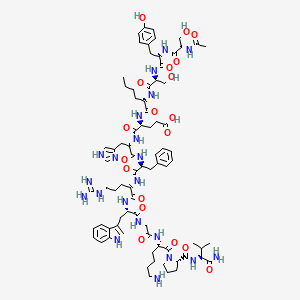

IUPAC Name |

4-[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHFGYDRQSXQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H111N21O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of Melanotan-I and how does it exert its effects?

A: Melanotan-I primarily targets the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor found on melanocytes (pigment-producing cells in the skin) [, , , ]. Binding to MC1R activates intracellular signaling cascades, leading to increased production of eumelanin, the darker, more photoprotective type of melanin [, ].

Q2: What are the downstream effects of Melanotan-I binding to MC1R?

A: Melanotan-I binding to MC1R stimulates melanogenesis, the process of melanin production [, ]. This leads to increased pigmentation or "tanning" of the skin, even in the absence of UV exposure [, , , , ]. Additionally, Melanotan-I has been shown to reduce sunburn cell formation, indicating a photoprotective effect [].

Q3: What is the molecular formula and weight of Melanotan-I?

A: Melanotan-I, also known as [Nle4-D-Phe7]-α-melanocyte-stimulating hormone, has the molecular formula C50H69N15O9 and a molecular weight of 1024.2 g/mol [, ].

Q4: Are there specific considerations for the formulation and storage of Melanotan-I?

A: Research has focused on developing controlled-release formulations of Melanotan-I to improve its therapeutic profile. Studies have explored the use of poloxamer 407, a thermo-reversible gel, to achieve controlled release []. Additionally, poly (d,l-lactide-co-glycolide) (PLGA) based implants have been investigated as potential long-term delivery systems [, ].

Q5: Does Melanotan-I possess any catalytic properties?

A5: Melanotan-I is not known to possess catalytic properties. It functions as a peptide agonist, binding to and activating its target receptor to elicit a biological response.

Q6: Have computational methods been used to study Melanotan-I?

A: While specific computational studies on Melanotan-I are limited in the provided literature, research on other melanocortin receptor agonists suggests that techniques like QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to understand the relationship between structure and activity within this class of compounds [].

Q7: How does the structure of Melanotan-I contribute to its potency and selectivity?

A: Melanotan-I is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) [, , , , ]. Modifications in its structure, including the substitution of methionine with norleucine at position 4 and phenylalanine with D-phenylalanine at position 7, contribute to its increased potency and prolonged half-life compared to α-MSH [, , , , ].

Q8: What are the challenges in formulating Melanotan-I for clinical use?

A: Research has focused on overcoming challenges associated with Melanotan-I's stability and delivery. Studies explored controlled-release systems using polymers like PLGA to ensure a sustained and controlled release of the peptide, potentially improving its therapeutic efficacy and reducing the frequency of administration [, , ].

Q9: What is the half-life of Melanotan-I?

A: Following subcutaneous administration, the half-life of Melanotan-I ranges from 0.8 to 1.7 hours for the elimination phase [].

Q10: Has Melanotan-I been investigated in clinical trials?

A: Melanotan-I has been investigated in clinical trials for its potential in treating various skin conditions and as a photoprotective agent [, , , , , , ].

Q11: What are the potential applications of Melanotan-I based on its in vitro and in vivo effects?

A: Preclinical studies have shown that Melanotan-I can increase skin pigmentation and provide photoprotection [, , , , ]. Ongoing research is evaluating its potential for treating various skin conditions, including erythropoietic protoporphyria (EPP), polymorphous light eruption (PMLE), and vitiligo [, , , , ].

Q12: Is there evidence of resistance developing to Melanotan-I's effects?

A12: Information regarding resistance mechanisms to Melanotan-I is limited in the provided research.

Q13: What are the known side effects of Melanotan-I?

A: While generally well-tolerated in clinical trials, Melanotan-I has been associated with some side effects, including nausea, facial flushing, and gastrointestinal upset [, ].

Q14: Are there any biomarkers that can predict the efficacy or response to Melanotan-I treatment?

A: While specific biomarkers for Melanotan-I efficacy are not extensively discussed in the provided research, monitoring changes in skin pigmentation using techniques like reflectometry serves as a direct indicator of the drug's effect [, , ].

Q15: What analytical methods are used to quantify Melanotan-I in biological samples?

A: Researchers utilize high-performance liquid chromatography (HPLC) to quantify Melanotan-I levels in biological samples, ensuring accurate measurement of its concentration for pharmacokinetic and pharmacodynamic studies [].

Q16: Is there information available on the environmental impact of Melanotan-I?

A16: The provided research primarily focuses on the pharmacological and clinical aspects of Melanotan-I. Data regarding its environmental impact or degradation pathways are not discussed.

Q17: How do the solubility characteristics of Melanotan-I affect its formulation and bioavailability?

A: While specific data on Melanotan-I's solubility are not extensively discussed in the provided literature, research highlights the importance of controlled-release formulations, like those using PLGA, to overcome challenges associated with solubility and ensure sustained drug release for optimal therapeutic effect [, , ].

Q18: What is the importance of validating analytical methods for Melanotan-I?

A: Validating analytical methods, such as those using HPLC for quantifying Melanotan-I, is crucial for ensuring the accuracy, precision, and reliability of measurements in biological samples []. This rigorous validation process ensures the quality and integrity of data generated in preclinical and clinical studies.

Q19: What quality control measures are important during the development and production of Melanotan-I?

A19: Stringent quality control measures are essential throughout the development and production of Melanotan-I to guarantee its purity, potency, and safety. These measures may include rigorous analytical testing, adherence to Good Manufacturing Practices (GMP), and stability studies to ensure consistent product quality.

Q20: Does Melanotan-I induce any immune responses?

A20: The provided literature does not delve into specific details regarding the immunogenicity of Melanotan-I.

Q21: Are there any known interactions between Melanotan-I and drug transporters?

A21: The available research does not provide information regarding interactions between Melanotan-I and drug transporters.

Q22: Does Melanotan-I affect the activity of drug-metabolizing enzymes?

A22: The provided literature primarily focuses on the pharmacological effects of Melanotan-I. Information regarding its potential to induce or inhibit drug-metabolizing enzymes is not discussed.

Q23: What is known about the biocompatibility and biodegradability of Melanotan-I and its delivery systems?

A: Research has explored biodegradable polymers like PLGA for developing controlled-release Melanotan-I formulations [, , ]. The use of such biocompatible and biodegradable materials aims to minimize potential adverse effects and ensure safe elimination from the body after the drug is released.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.